[2-(benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-(Benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazine ring system, which is fused with a carboxylate group and a benzylcarbamoylamino moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phthalazine core, which can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with phthalic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, derivatives of phthalazine compounds have shown promise in the treatment of cancer, bacterial infections, and inflammatory diseases. The specific interactions of this compound with biological targets are of significant interest for developing new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of [2-(benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylcarbamoylamino group can form hydrogen bonds or hydrophobic interactions with active sites, while the phthalazine ring system can provide additional binding affinity through π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds such as phthalazine-1,4-dione and phthalazine-1-carboxamide share structural similarities with [2-(benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate.
Benzylcarbamoyl Compounds: Other compounds containing the benzylcarbamoyl group, such as benzylcarbamoyl chloride, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique interactions and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(benzylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c24-15(21-19(27)20-10-12-6-2-1-3-7-12)11-28-18(26)16-13-8-4-5-9-14(13)17(25)23-22-16/h1-9H,10-11H2,(H,23,25)(H2,20,21,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKHCWITEWDCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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